The synthesis of 6,7-Dimethylribityl Lumazine-d6 can be achieved through several methods, primarily focusing on enzymatic reactions. The key method involves the use of the enzyme 6,7-dimethyl-8-ribityllumazine synthase, which catalyzes the condensation reaction necessary for its formation.
The molecular structure of 6,7-Dimethylribityl Lumazine-d6 features a complex arrangement typical of lumazines. It consists of a ribityl side chain attached to a lumazine core structure.
The primary chemical reactions involving 6,7-Dimethylribityl Lumazine-d6 include:
Kinetic studies have shown that lumazine synthase operates efficiently under physiological conditions, with specific rates of substrate conversion being characterized through various experimental setups.
The mechanism by which 6,7-Dimethylribityl Lumazine-d6 functions primarily involves its role as an intermediate in the enzymatic pathway leading to riboflavin synthesis. The enzyme facilitates the condensation reaction that forms this compound from its precursors.
Studies indicate that the enzyme operates with high specificity and efficiency, with kinetic parameters such as nmol/mg/h and values indicating substrate affinity . The presence of metal ions may influence enzyme activity and stability.
Spectroscopic techniques such as UV-visible spectrophotometry can characterize its absorption spectrum, which shows distinct peaks corresponding to electronic transitions within its molecular structure .
The molecular structure of 6,7-Dimethylribityl Lumazine-d6 (C₁₃D₆H₁₂N₄O₆) features site-specific deuterium incorporation at both methyl groups attached to the pteridine ring. Each methyl group (–CH₃) in the non-deuterated lumazine precursor is replaced by a –CD₃ moiety, resulting in six deuterium atoms (d6) localized exclusively at the 6- and 7-methyl positions (Fig. 1). This isotopic labeling preserves the core scaffold: a pteridine-2,4-dione ring conjugated to a D-ribityl side chain. The ribityl chain retains its characteristic (2S,3S,4R) stereochemistry, critical for biomolecular recognition. The deuterium substitution induces minimal steric perturbation due to nearly identical van der Waals radii of H and D, but alters vibrational frequencies and bond stability—key for spectroscopic tracking [2] [4].
Table 1: Structural Features of 6,7-Dimethylribityl Lumazine-d6
Component | Description |
---|---|
Core Structure | Pteridine-2,4-dione with ribityl side chain |
Deuterium Positions | C6-methyl (CD₃) and C7-methyl (CD₃) |
Ribityl Stereochemistry | (2S,3S,4R) configuration |
Molecular Formula | C₁₃D₆H₁₂N₄O₆ |
Exact Mass | 332.16 Da |
Fig. 1: Deuterium Substitution Pattern. Highlighted regions show CD₃ groups at C6 and C7 positions.
The systematic IUPAC name for this deuterated compound is 8-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-6,7-bis(trideuteriomethyl)pteridine-2,4(1H,3H,8H)-dione. This nomenclature specifies:
Regulatory synonyms include:
Table 2: Nomenclature and Classification
Classification Type | Name |
---|---|
IUPAC Name | 8-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-6,7-bis(trideuteriomethyl)pteridine-2,4(1H,3H,8H)-dione |
Common Research Name | 6,7-Dimethylribityl Lumazine-d6 |
Pharmacopeial Name | Riboflavin EP Impurity C-d6 |
CAS Registry | Not assigned (Parent: 2535-20-8) |
Deuteration induces subtle but analytically significant differences between 6,7-Dimethylribityl Lumazine-d6 and its non-deuterated counterpart (C₁₃H₁₈N₄O₆):
Table 3: Comparative Properties
Property | 6,7-Dimethylribityl Lumazine-d6 | Non-Deuterated Lumazine |
---|---|---|
Molecular Weight | 332.342 g/mol | 326.31 g/mol |
Exact Mass | 332.16 | 326.12 |
C–H/C–D Stretch (IR) | 2050–2200 cm⁻¹ (C–D) | 2900–3000 cm⁻¹ (C–H) |
Metabolic Half-life (in vitro) | Extended | Standard |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7